molecular formula C11H12N2O5 B4299138 methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate

methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate

Cat. No. B4299138
M. Wt: 252.22 g/mol
InChI Key: BCACUFSEGLKOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug. However, MDPV also has potential applications in scientific research due to its unique properties.

Mechanism of Action

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate works by binding to the dopamine transporter and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can produce feelings of euphoria and increased energy. methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate also blocks the reuptake of norepinephrine and serotonin, which can contribute to its antidepressant effects.
Biochemical and Physiological Effects:
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate can also cause vasoconstriction, which can lead to decreased blood flow to vital organs. In addition, methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has been found to have neurotoxic effects, which can lead to damage to the brain and nervous system.

Advantages and Limitations for Lab Experiments

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has a number of advantages and limitations for lab experiments. It has a high affinity for the dopamine transporter, which makes it a useful tool for studying the dopamine system. methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate also has a relatively long half-life, which allows for longer experiments. However, methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate is a highly addictive substance and can be difficult to control in lab settings. In addition, methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has a number of potential side effects, which can make it difficult to use in experiments.

Future Directions

There are a number of future directions for research on methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate. One area of interest is the development of new drugs that target the dopamine system. Another area of interest is the study of the long-term effects of methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate on the brain and nervous system. Finally, there is a need for more research on the potential therapeutic applications of methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate, particularly in the treatment of depression and other mental health disorders.
Conclusion:
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate is a synthetic cathinone that has potential applications in scientific research. It has a unique mechanism of action and a number of biochemical and physiological effects. While methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has a number of advantages for lab experiments, it also has limitations and potential side effects that must be considered. Future research on methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate may lead to the development of new drugs and a better understanding of its therapeutic potential.

Scientific Research Applications

Methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which may contribute to its stimulant effects. methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate has also been found to have an inhibitory effect on the reuptake of norepinephrine and serotonin, which may contribute to its antidepressant effects.

properties

IUPAC Name

methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-16-10(15)6-2-3-13(12-6)7-4-8(14)11-17-5-9(7)18-11/h2-3,7,9,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCACUFSEGLKOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CC(=O)C3OCC2O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-{4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-YL}-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate
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methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 3
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 4
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate

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